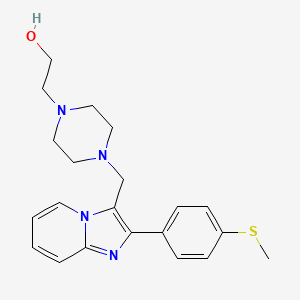
7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid is a complex organic compound with a unique structure that includes a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid typically involves multi-step organic reactions. One common approach is to start with the purine derivative and introduce the heptanoic acid chain through a series of reactions including alkylation, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The purine ring system allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)-acetic acid
- Methyl [(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1h-purin-8-yl)sulfanyl]acetate
- 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-sulfonamide
Uniqueness
What sets 7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid apart from similar compounds is its specific heptanoic acid chain, which can influence its binding affinity and specificity towards certain biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for research and development.
Properties
CAS No. |
5429-43-6 |
|---|---|
Molecular Formula |
C14H20N4O4 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
7-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)heptanoic acid |
InChI |
InChI=1S/C14H20N4O4/c1-17-12-11(13(21)18(2)14(17)22)15-9(16-12)7-5-3-4-6-8-10(19)20/h3-8H2,1-2H3,(H,15,16)(H,19,20) |
InChI Key |
PUDTYRQYYSNCOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)

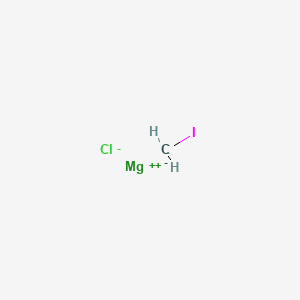

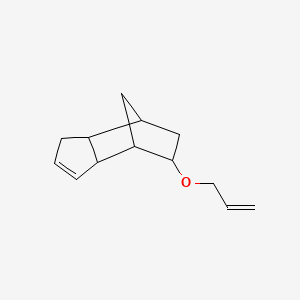


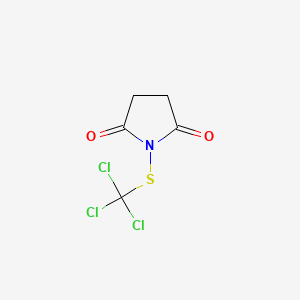

![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
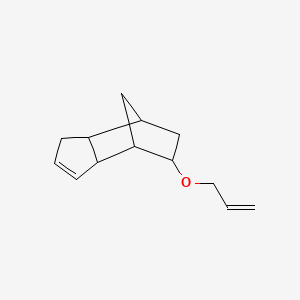

![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
